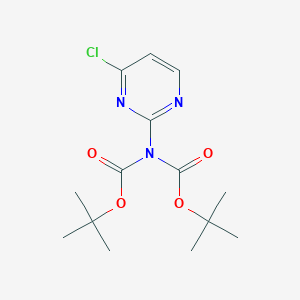

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-(4-chloropyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-8-7-9(15)17-10/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWPYVSBBSMSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=CC(=N1)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Protection of Isocytosine with Boc Group

- Starting Material: Isocytosine (4-hydroxypyrimidine derivative)

- Reagents: Di-tert-butyl dicarbonate (Boc2O) as the carbamoylating agent

- Conditions: Standard Boc protection conditions, typically in an organic solvent like dichloromethane with a base such as triethylamine or N,N-dimethylaniline

- Outcome: Formation of tert-butyl (4-hydroxypyrimidin-2-yl)carbamate intermediate

This step is crucial as the Boc group protects the amino functionality, allowing selective chlorination later.

Chlorination of the 4-Hydroxy Group to 4-Chloro

- Reagents: Phosphorus oxychloride (POCl3)

- Solvent: Dichloromethane or similar inert solvent

- Catalyst/Base: N,N-dimethylaniline to scavenge HCl formed during the reaction

- Temperature: Initial cooling in an ice bath during addition, then stirring at room temperature for 2 hours

- Work-up: Sequential washes with aqueous 2 M HCl, sodium bicarbonate, and water to remove impurities

- Yield: Approximately 75% isolated yield of this compound as a white solid

- Characterization: Melting point 134–137 °C; IR, NMR, and HR-MS data confirm the structure.

Alternative and Related Synthetic Methods

One-Pot Curtius Rearrangement Approach

- Reagents: Diphenylphosphoryl azide (DPPA), triethylamine, and tert-butanol/toluene mixture

- Mechanism: Acid chlorides undergo Curtius rearrangement to form isocyanate intermediates, which react with tert-butanol to yield tert-butyl carbamates

- Advantages: One-pot synthesis, improved purity, and moderate to good yields (~60%)

- Limitations: Phosphorous salt impurities may contaminate the amine intermediate; reaction times of 12–20 hours at 100 °C are typical.

This method can be adapted for the synthesis of various tert-butyl carbamates, including analogs of this compound.

Reaction Monitoring and Purification

- Monitoring: Thin-layer chromatography (TLC) with UV visualization is commonly used to track reaction progress.

- Purification: Flash chromatography on silica gel with solvents such as dichloromethane/acetone mixtures or recrystallization from methanol/water mixtures provides pure product.

Summary of Key Data

| Step | Reagents & Conditions | Yield (%) | Product Characteristics |

|---|---|---|---|

| Boc Protection of Isocytosine | Di-tert-butyl dicarbonate, base, organic solvent | High (not specified) | Boc-protected intermediate |

| Chlorination | POCl3, N,N-dimethylaniline, DCM, 0 °C to RT, 2 h | 75 | White solid, mp 134–137 °C, confirmed by IR, NMR, HR-MS |

| One-Pot Curtius Rearrangement | DPPA, triethylamine, t-butanol/toluene, 100 °C, 12–20 h | ~60 | tert-butyl carbamate with moderate purity |

Research Findings and Notes

- The Boc protection step is standard and provides a reliable intermediate for subsequent functionalization.

- Chlorination with POCl3 is efficient and gives good yields with straightforward purification.

- The one-pot Curtius rearrangement offers an alternative route that may be beneficial for scale-up or when handling sensitive intermediates.

- The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

- Analytical data such as melting points, IR spectra, and mass spectrometry confirm the identity and purity of the final product.

Análisis De Reacciones Químicas

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the corresponding amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common reagents used in these reactions include acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions include substituted pyrimidines and deprotected amines .

Aplicaciones Científicas De Investigación

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate is used in various scientific research applications:

Mecanismo De Acción

The mechanism of action of di-tert-butyl (4-chloropyrimidin-2-yl)carbamate depends on its specific applicationThese active molecules may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Polyamine-Linked Di-tert-butyl Carbamates

These analogs feature polyamine backbones (e.g., butane-1,4-diyl or octane-1,8-diyl) instead of a pyrimidine ring. They are often used in the synthesis of antimicrobial agents, as demonstrated in indolglyoxylamide and indolacetamide derivatives tested against Trypanosoma brucei rhodesiense and Plasmodium falciparum .

Key Differences :

- Reactivity : The pyrimidine core in Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate allows for nucleophilic aromatic substitution (e.g., replacing chlorine with amines), whereas polyamine-linked carbamates undergo deprotection to generate free amines for conjugation .

- Applications : Polyamine-linked derivatives are primarily used in antiparasitic drug discovery, while the pyrimidine-based compound is a versatile intermediate for kinase inhibitors or antiviral agents .

Pyridine-Based Carbamates

Key Differences :

- Electronic Properties : Pyrimidines (6π-electron aromatic system) are more electron-deficient than pyridines, influencing their reactivity in cross-coupling reactions .

- Biological Activity : Pyridine carbamates are less commonly associated with kinase inhibition but are utilized in metalloenzyme inhibitors or agrochemicals .

Other Pyrimidine Derivatives

tert-butyl (3-((4-chloropyrimidin-2-yl)amino)propyl)carbamate (CAS: 1431960-88-1) extends the core structure with a propylamine spacer, enabling conjugation to larger biomolecules. Its molecular weight (286.76 g/mol) and applications in high-purity API synthesis distinguish it from the simpler pyrimidine derivative .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Actividad Biológica

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate, also known as tert-butyl (4-chloropyrimidin-2-yl)carbamate, is an organic compound with significant biological activity. This article explores its synthesis, biological interactions, pharmacological properties, and potential applications in medicinal chemistry.

This compound has the molecular formula C₉H₁₂ClN₃O₂. It is synthesized through the reaction of 4-chloropyrimidine with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction typically occurs under inert conditions to prevent moisture interference, followed by purification through recrystallization or chromatography to achieve high purity.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The chlorine atom in the pyrimidine ring allows for substitution reactions, which can modify its biological interactions. The carbamate group plays a crucial role in its reactivity and binding affinity to target molecules.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, modifications of pyrimidine derivatives have shown effectiveness against HIV-1 by acting as gp120 entry antagonists. These compounds demonstrated significant antiviral activity with half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range, indicating their potential as therapeutic agents .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit moderate antibacterial and antifungal activities. Testing on various bacterial strains revealed promising results, with some analogues showing effective inhibition against common pathogens. This suggests that the compound could be explored further for its antimicrobial properties .

Case Study 1: HIV-1 Inhibition

A study focused on optimizing gp120 entry antagonists led to the synthesis of new pyrimidine analogues that included structural elements similar to this compound. These analogues exhibited improved selectivity indices and reduced cytotoxicity compared to previous compounds, showcasing the importance of structural modifications in enhancing antiviral efficacy .

Case Study 2: Antimicrobial Testing

In another study assessing the antimicrobial properties of pyrimidine derivatives, this compound was found to possess good activity against specific bacterial strains. The study highlighted the structure-activity relationship (SAR), indicating that modifications at different positions of the pyrimidine ring significantly influenced biological activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antiviral Activity | Antimicrobial Activity | Selectivity Index |

|---|---|---|---|

| This compound | Moderate | Moderate | High |

| NBD-11021 | High | Low | Low |

| NBD-14270 | High | Moderate | High |

Q & A

Q. What are the standard synthetic routes for Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate in academic research?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-chloropyrimidine derivatives with tert-butyl chloroformate under inert atmospheres (e.g., N₂) and controlled temperatures. For example, Boc (tert-butoxycarbonyl) protection is achieved using Boc₂O with amines, followed by coupling with chloropyrimidine intermediates in solvents like DMAc or THF, often catalyzed by Pd or Cu complexes .

Q. What purification techniques are recommended for isolating this compound?

Column chromatography (silica gel, eluting with EtOAc/hexane mixtures) is widely used for purification. Additional steps may include recrystallization from polar solvents or aqueous workup to remove unreacted starting materials. Evidence from synthesis protocols highlights the use of Na₂SO₄ for drying organic phases post-extraction .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C under an inert atmosphere (e.g., argon). Avoid exposure to moisture, direct sunlight, and strong acids/bases. Safety data sheets recommend using desiccants and sealed containers to prevent hydrolysis of the carbamate group .

Q. What spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR for verifying substituent positions on the pyrimidine ring (e.g., δ 8.22 ppm for pyrimidine protons in CDCl₃) .

- Mass spectrometry (ESI+) to confirm molecular weight (e.g., m/z 469 [M+H]⁺ observed in intermediates) .

- X-ray crystallography (using SHELX software) for resolving steric effects of the tert-butyl group .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized to improve yields?

Strategies include:

Q. What side reactions occur during nucleophilic substitutions on the chloropyrimidine ring, and how are they mitigated?

Common issues:

Q. How does the steric bulk of the tert-butyl group influence reactivity in catalytic systems?

The tert-butyl group hinders nucleophilic access to the carbamate nitrogen, reducing undesired side reactions. However, it may also slow desired substitutions, requiring elevated temperatures or Lewis acid catalysts (e.g., ZnCl₂) to enhance reactivity .

Q. What methodologies are used to study enzyme inhibitory activity of this compound?

- In vitro assays : Measure IC₅₀ values via kinetic studies (e.g., fluorescence-based substrate turnover).

- Molecular docking : Predict binding modes to active sites using software like AutoDock.

- Isothermal titration calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Q. What strategies are effective for scaling up synthesis while maintaining purity?

- Continuous flow reactors : Improve mixing and heat transfer for exothermic reactions.

- Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., stoichiometry, solvent ratios) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed reaction yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.